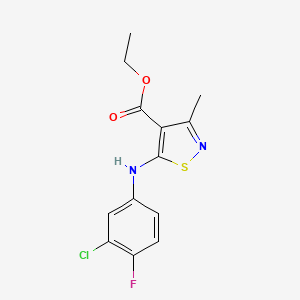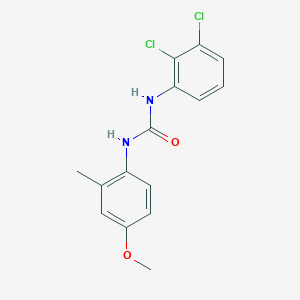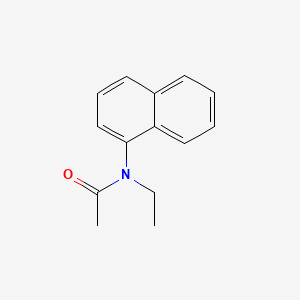
ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE is a synthetic organic compound that belongs to the class of isothiazole derivatives. This compound is characterized by the presence of a chlorofluoroaniline moiety, which imparts unique chemical and biological properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The synthesis begins with the nitration of a suitable aromatic compound, followed by reduction to obtain the corresponding aniline derivative.
Halogenation: The aniline derivative is then subjected to halogenation to introduce the chloro and fluoro substituents.
Cyclization: The halogenated aniline is then reacted with a suitable thioamide to form the isothiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic steps but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and amino derivatives.
Applications De Recherche Scientifique
ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
ETHYL 5-(3-CHLORO-4-FLUOROANILINO)-3-METHYL-4-ISOTHIAZOLECARBOXYLATE can be compared with other similar compounds, such as:
3-Chloro-4-fluoroaniline: A precursor in the synthesis of the target compound.
4-Chloro-2-fluoroaniline: Another halogenated aniline with different substitution patterns.
3-Chloro-4-fluoronitrobenzene: Used in the preparation of 3-chloro-4-fluoroaniline.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isothiazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5-(3-chloro-4-fluoroanilino)-3-methyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c1-3-19-13(18)11-7(2)17-20-12(11)16-8-4-5-10(15)9(14)6-8/h4-6,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLZFUAJWWSVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)



![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)
![N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5748534.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B5748538.png)
![1-[(2-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)


![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)
